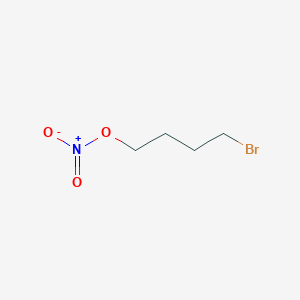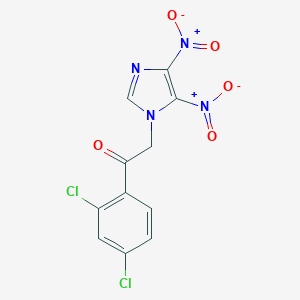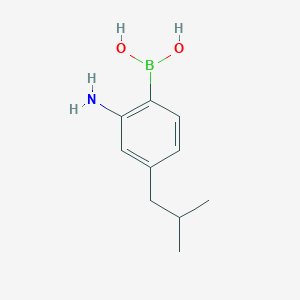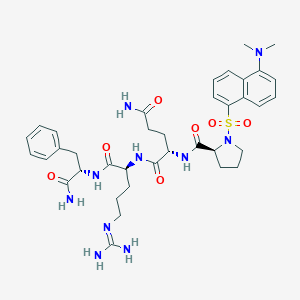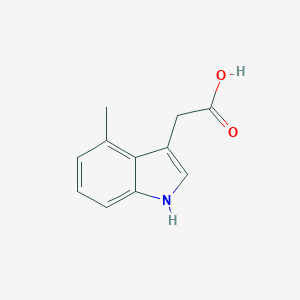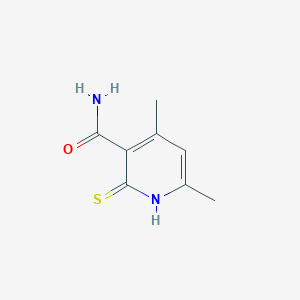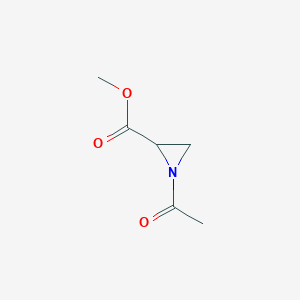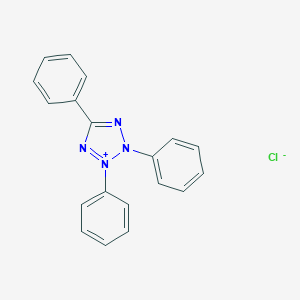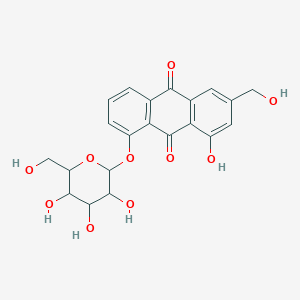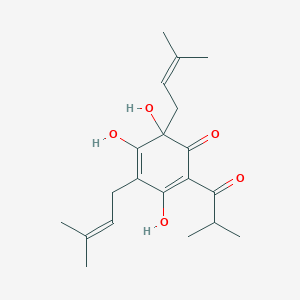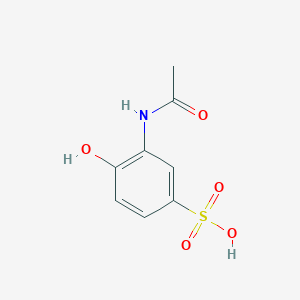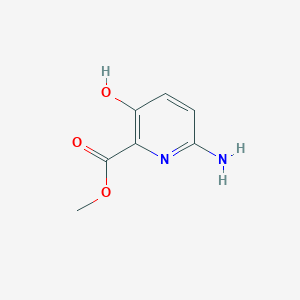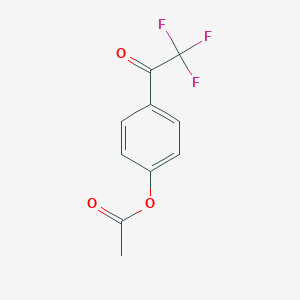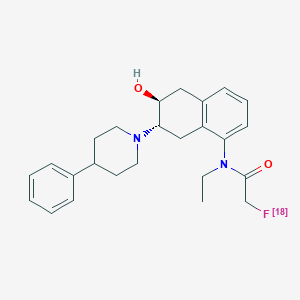
Nefa-BV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nefa-BV is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of Nefa-BV is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of various signaling pathways. Additionally, Nefa-BV has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
Nefa-BV has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. Additionally, Nefa-BV has been shown to modulate various signaling pathways, including the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Nefa-BV in lab experiments is its cost-effectiveness and efficiency in synthesis. Additionally, Nefa-BV has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, one of the limitations of using Nefa-BV is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Nefa-BV, including the exploration of its potential therapeutic applications for various diseases, such as cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of Nefa-BV and its potential interactions with other compounds. Furthermore, the development of novel synthesis methods for Nefa-BV could improve its efficiency and reduce potential toxicity, making it a more valuable tool for scientific research.
In conclusion, Nefa-BV is a synthetic compound that has potential applications in scientific research due to its wide range of biochemical and physiological effects. Its cost-effectiveness and efficiency in synthesis make it a valuable tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of Nefa-BV involves the reaction of 2,5-dimethyl-1,4-benzoquinone with N-ethylformamide in the presence of a catalyst. This reaction produces Nefa-BV in high yields and purity, making it a cost-effective and efficient synthesis method.
Wissenschaftliche Forschungsanwendungen
Nefa-BV has been used in various scientific research applications, including the study of oxidative stress, inflammation, and cancer. This compound has been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress. Additionally, Nefa-BV has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases. Furthermore, Nefa-BV has been shown to have anticancer properties, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
CAS-Nummer |
153216-44-5 |
|---|---|
Produktname |
Nefa-BV |
Molekularformel |
C25H31FN2O2 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
N-ethyl-2-(18F)fluoranyl-N-[(6S,7S)-6-hydroxy-7-(4-phenylpiperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C25H31FN2O2/c1-2-28(25(30)17-26)22-10-6-9-20-15-24(29)23(16-21(20)22)27-13-11-19(12-14-27)18-7-4-3-5-8-18/h3-10,19,23-24,29H,2,11-17H2,1H3/t23-,24-/m0/s1/i26-1 |
InChI-Schlüssel |
PUVWOAUSAZFXJD-OSDGYOHXSA-N |
Isomerische SMILES |
CCN(C1=CC=CC2=C1C[C@@H]([C@H](C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)C[18F] |
SMILES |
CCN(C1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)CF |
Kanonische SMILES |
CCN(C1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)CF |
Synonyme |
4-N-ethyl-fluoroacetamidobenzovesamicol N-ethyl-4-fluoroacetamidobenzovesamicol N-ethyl-4-fluoroacetamidobenzovesamicol, ((18F)-(+))-isomer N-ethyl-4-fluoroacetamidobenzovesamicol, ((18F)-(+-))-isomer NEFA-BV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



